molecular formula C20H17N5O4 B14927802 6-(1,3-benzodioxol-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1,3-benzodioxol-5-yl)-N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927802
M. Wt: 391.4 g/mol
InChI Key: KGUUIPKCNOLIEH-UHFFFAOYSA-N
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Description

6-(1,3-BENZODIOXOL-5-YL)-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of benzodioxole, pyrazole, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, which can be synthesized from catechol through methylenation using disubstituted halomethanes . The pyrazole and isoxazole rings are then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-BENZODIOXOL-5-YL)-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

6-(1,3-BENZODIOXOL-5-YL)-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-BENZODIOXOL-5-YL)-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyrazole and isoxazole rings can also contribute to the compound’s bioactivity by binding to specific sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,3-BENZODIOXOL-5-YL)-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of benzodioxole, pyrazole, and isoxazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-(1,5-dimethylpyrazol-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N5O4/c1-10-6-17(23-25(10)3)22-19(26)13-8-14(21-20-18(13)11(2)24-29-20)12-4-5-15-16(7-12)28-9-27-15/h4-8H,9H2,1-3H3,(H,22,23,26)

InChI Key

KGUUIPKCNOLIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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